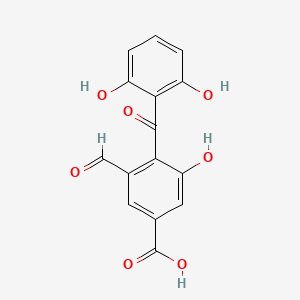
Tan-931
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tan-931 is a complex organic compound characterized by the presence of multiple hydroxyl groups and a formyl group attached to a benzoyl structure. This compound is a derivative of dihydroxybenzoic acid, which is known for its phenolic properties and is commonly used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tan-931 typically involves the carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase. This process is catalyzed by decarboxylase enzymes, which facilitate the carboxylation reaction. The reaction conditions include maintaining a high substrate concentration and using a high-affinity adsorber for in situ product removal to improve the reaction yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a solvent-free synthesis technique, where resorcinol and an alkali metal salt are heated under specific conditions. The reaction is carried out at temperatures between 130 and 150 degrees Celsius and pressures of 1.35 to 1.45 MPa, using absolute ethanol as a solvent. This method enhances the separation of subsequent products and reduces energy consumption .
化学反応の分析
Types of Reactions
Tan-931 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Tan-931 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its phenolic structure.
作用機序
The mechanism of action of Tan-931 involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Uniqueness
Tan-931 is unique due to the presence of both a formyl group and multiple hydroxyl groups on the benzoyl structure. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other dihydroxybenzoic acid derivatives .
特性
CAS番号 |
127448-92-4 |
|---|---|
分子式 |
C15H10O7 |
分子量 |
302.23 g/mol |
IUPAC名 |
4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10O7/c16-6-8-4-7(15(21)22)5-11(19)12(8)14(20)13-9(17)2-1-3-10(13)18/h1-6,17-19H,(H,21,22) |
InChIキー |
INVAPAXTQZQLGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O |
正規SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
127448-92-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid TAN 931 TAN-931 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















